Resolvin D2 n-3 DPA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

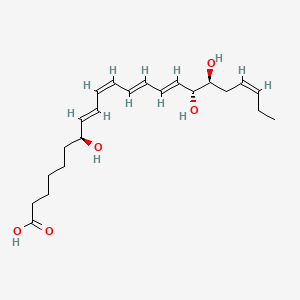

Properties

Molecular Formula |

C22H34O5 |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

(7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-trihydroxydocosa-8,10,12,14,19-pentaenoic acid |

InChI |

InChI=1S/C22H34O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-7,9-10,12,14,17,19-21,23-25H,2,8,11,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,14-10+,17-12+/t19-,20+,21-/m1/s1 |

InChI Key |

LDVCZYSUILUYKN-BGERNTNVSA-N |

Isomeric SMILES |

CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCCCC(=O)O)O)O)O |

Canonical SMILES |

CCC=CCC(C(C=CC=CC=CC=CC(CCCCCC(=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of Resolution: A Technical Guide to the Discovery and Structural Elucidation of Resolvin D2 and n-3 DPA-Derived Mediators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, structural elucidation, and biological significance of Resolvin D2 (RvD2) and the emerging family of resolvins derived from n-3 docosapentaenoic acid (n-3 DPA). As key players in the resolution of inflammation, these specialized pro-resolving mediators (SPMs) represent a paradigm shift in our understanding of inflammatory processes and offer novel therapeutic avenues. This document details the key quantitative data, experimental protocols for their identification, and the intricate signaling pathways through which they exert their potent effects.

Discovery and Structural Elucidation: From Resolving Exudates to Precise Chemistry

The concept of inflammation resolution has evolved from a passive dilution of pro-inflammatory signals to the recognition of an active, biochemically orchestrated process. The discovery of resolvins, a family of endogenous lipid mediators, has been central to this shift. These molecules are biosynthesized during the resolution phase of acute inflammation and play a pivotal role in returning tissues to homeostasis[1][2].

Resolvin D2 (RvD2) was first identified in murine self-resolving inflammatory exudates[1]. Its complete stereochemical structure was established as 7S,16R,17S-trihydroxy-4Z,8E,10Z,12E,14E,19Z-docosahexaenoic acid through a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis and total organic synthesis, which confirmed the geometry of the double bonds and the stereochemistry of the hydroxyl groups[1].

More recently, attention has turned to n-3 docosapentaenoic acid (n-3 DPA) , an omega-3 fatty acid that serves as a precursor to a distinct series of pro-resolving mediators. Like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), n-3 DPA is enzymatically converted into novel resolvins, protectins, and maresins[3][4][5]. The n-3 DPA-derived resolvins, including RvD1n-3 DPA, RvD2n-3 DPA, and RvD5n-3 DPA, share structural similarities with their DHA-derived counterparts but also possess unique biological activities[2][3]. Their structural elucidation has also heavily relied on LC-MS/MS-based methodologies, matching the physical properties of endogenously produced mediators with those of synthetic standards[6][7][8].

Quantitative Bioactivity and Receptor Interactions

The potent bioactivities of RvD2 and n-3 DPA-derived resolvins are underscored by their high-affinity interactions with specific G-protein coupled receptors (GPCRs) and their efficacy at low concentrations.

Table 1: Quantitative Data for Resolvin D2 (RvD2)

| Parameter | Value | Receptor/System | Reference |

| Receptor | GPR18 (DRV2) | Human Leukocytes | |

| Binding Affinity (Kd) | ~10 nM | Recombinant human GPR18 | |

| EC50 for GPR18 activation | ~2.0 x 10⁻¹³ M | β-arrestin-based ligand-receptor interaction system | [9] |

| EC50 for efferocytosis | ~2.6 x 10⁻¹⁴ M | M2-like macrophages | [10][11] |

| In vivo effective dose | 10 pg - 100 ng/mouse | Murine peritonitis and sepsis models | [1][12] |

| In vitro effective concentration | 0.1 - 10 nM | Human macrophages |

Table 2: Quantitative Data for n-3 DPA-Derived Resolvins

| Mediator | Parameter | Value | Receptor/System | Reference |

| RvD5n-3 DPA | Receptor | GPR101 | Human Leukocytes | [13][14][15][16] |

| Binding Affinity (Kd) | ~6.9 nM | Recombinant human GPR101 | [13][14][15][16] | |

| IC50 for GPR101 binding | ~9.3 nM | Competition binding assay | [13][17] | |

| Bioactive concentration | 0.1 - 10 nM | In vitro activation of GPR101 | [13] | |

| PD1n-3 DPA | Bioactive concentration | pico- to nanomolar range | Macrophage efferocytosis | |

| RvD2n-3 DPA | In vitro effective concentration | 1 nM | Human neutrophils | [3] |

| In vivo effective dose | 100 ng/animal | Mouse model of zymosan-induced inflammation | [3] |

Experimental Protocols: Isolation and Analysis of Resolvins

The identification and quantification of resolvins from complex biological matrices require sensitive and specific analytical methodologies. The cornerstone of these analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), often preceded by solid-phase extraction (SPE) for sample purification and concentration.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a critical step for removing interfering substances and enriching for the lipid mediators of interest.

-

Objective: To isolate resolvins and other specialized pro-resolving mediators from biological samples such as plasma, serum, or inflammatory exudates.

-

General Protocol:

-

Sample Acidification: Acidify the biological sample to protonate the carboxylic acid groups of the lipid mediators, enhancing their retention on reversed-phase sorbents.

-

Cartridge Conditioning: Condition a C18 or a polymeric reversed-phase SPE cartridge (e.g., Strata-X) with methanol followed by water.

-

Sample Loading: Load the acidified sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

-

Elution: Elute the resolvins and other lipid mediators with an organic solvent, typically methanol or ethyl acetate.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial LC mobile phase.

-

Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the high sensitivity and specificity required for the detection and quantification of the low-abundance resolvins.

-

Objective: To separate, identify, and quantify individual resolvins.

-

Typical LC-MS/MS Parameters:

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 150 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A binary gradient system is typically employed, consisting of an aqueous phase (A) and an organic phase (B), both often containing a small amount of acid (e.g., 0.1% acetic acid or formic acid) to improve peak shape.

-

Solvent A: Water/Methanol/Acetonitrile with 0.1% ammonium acetate.

-

Solvent B: Methanol/Water/Acetonitrile with 0.1% ammonium acetate.

-

-

Gradient: A typical gradient starts with a lower percentage of organic phase, which is gradually increased to elute the more hydrophobic compounds. For example, a gradient of methanol/water/acetic acid from 20:80:0.01 (v/v/v) ramped to 98:2:0.01 (v/v/v) can be used[14].

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is standard for the analysis of these acidic lipids.

-

Detection: Multiple Reaction Monitoring (MRM) is the most common mode of operation for targeted quantification. This involves selecting a specific precursor ion (the deprotonated molecule, [M-H]⁻) and a characteristic product ion for each analyte.

-

MRM Transitions:

-

Optimization of MS Parameters: For optimal sensitivity, parameters such as declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP) should be optimized for each specific analyte and instrument[13].

-

-

Signaling Pathways and Biological Actions

Resolvin D2 and n-3 DPA-derived resolvins exert their pro-resolving effects through the activation of specific signaling cascades that modulate leukocyte function, cytokine production, and phagocytosis.

Resolvin D2 (RvD2) Signaling Pathway

RvD2 primarily signals through its receptor, GPR18 (also known as DRV2). Activation of GPR18 initiates a cascade of intracellular events that collectively dampen inflammation and promote resolution.

As depicted in Diagram 1, RvD2 binding to GPR18 leads to the activation of Gαs proteins, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), a key step in enhancing macrophage phagocytosis. Concurrently, GPR18 activation also promotes the phosphorylation of STAT3, further contributing to the pro-phagocytic response. Additionally, RvD2 signaling through GPR18 can inhibit the Toll-like receptor 4 (TLR4) pathway, leading to reduced NF-κB activation and a subsequent decrease in the production of pro-inflammatory cytokines.

Biosynthetic Pathways of Resolvin D2 and n-3 DPA-Derived Resolvins

The biosynthesis of these potent mediators involves a series of enzymatic reactions catalyzed by lipoxygenases (LOX) and, in some cases, cyclooxygenase-2 (COX-2).

As illustrated in Diagram 2, the biosynthesis of RvD2 from DHA is initiated by the 15-lipoxygenase (15-LOX) enzyme to form 17S-hydroperoxy-DHA. This intermediate is then converted by 5-lipoxygenase (5-LOX) into a 7(8)-epoxide intermediate, which is subsequently hydrolyzed to yield RvD2[16]. Similarly, n-3 DPA can be processed by 15-LOX and 5-LOX to generate the corresponding D-series resolvins[3]. Additionally, n-3 DPA is a substrate for cyclooxygenase-2 (COX-2), which leads to the formation of the 13-series resolvins, also known as T-series resolvins (RvTs)[3].

Conclusion and Future Directions

The discovery and characterization of Resolvin D2 and the family of n-3 DPA-derived resolvins have opened new frontiers in our understanding of inflammation resolution. Their potent and specific biological actions, mediated through distinct GPCRs, highlight their potential as novel therapeutic agents for a wide range of inflammatory diseases. The detailed methodologies for their analysis, as outlined in this guide, are crucial for advancing research in this field. Future investigations will likely focus on further elucidating the full spectrum of their biological roles, identifying additional receptors and signaling pathways, and developing stable synthetic analogs for clinical applications. The continued exploration of these endogenous resolution agonists holds immense promise for the development of next-generation immunoresolvents that can promote healing and restore tissue homeostasis without compromising host defense.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Molecular Dynamics Simulations Provide Insight into the Loading Efficiency of Pro-Resolving Lipid Mediators Resolvin D1 and D2 in Cell Membrane-Derived Nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Synthesis of the Lipid Mediator PD1n-3 DPA: Configurational Assignments and Anti-inflammatory and Pro-resolving Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous lipidomic analysis of three families of bioactive lipid mediators leukotrienes, resolvins, protectins and related hydroxy-fatty acids by liquid chromatography/electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Utility of the Specialized Pro-Resolving Mediators as Diagnostic and Prognostic Biomarkers in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Resolvin D1 and Resolvin D2 Govern Local Inflammatory Tone in Obese Fat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Biosynthesis of Resolvin D2 from n-3 Docosapentaenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of Resolvin D2 (RvD2) from its precursor, n-3 docosapentaenoic acid (n-3 DPA). This document details the enzymatic pathways, key molecular intermediates, and the subsequent signaling cascades initiated by RvD2. It is designed to serve as a comprehensive resource for researchers in inflammation, lipid biochemistry, and drug discovery.

Introduction to Resolvin D2 and its Precursor n-3 DPA

Resolvins are a class of specialized pro-resolving mediators (SPMs) that are endogenously synthesized and play a crucial role in the resolution of inflammation. Unlike classical anti-inflammatory drugs that block the inflammatory response, resolvins actively orchestrate the return to tissue homeostasis. Resolvin D2 (RvD2), a member of the D-series resolvins, has demonstrated potent pro-resolving and tissue-protective actions.[1]

While docosahexaenoic acid (DHA) is a well-established precursor for the biosynthesis of D-series resolvins, emerging evidence has highlighted the role of n-3 docosapentaenoic acid (n-3 DPA) as a substrate for the generation of a unique profile of resolvins, including a congener of RvD2, often denoted as RvD2n-3 DPA.[2][3] n-3 DPA is an omega-3 fatty acid that is an intermediate in the metabolic pathway converting eicosapentaenoic acid (EPA) to DHA.[2]

The Biosynthetic Pathway of Resolvin D2 from n-3 DPA

The biosynthesis of RvD2 from n-3 DPA is a multi-step enzymatic process primarily involving lipoxygenase (LOX) enzymes. The proposed pathway is initiated by the action of 15-lipoxygenase (15-LOX) followed by 5-lipoxygenase (5-LOX).[2][4]

Key Enzymatic Steps:

-

15-Lipoxygenation: The initial step involves the insertion of molecular oxygen into n-3 DPA at the carbon-17 position by 15-LOX. This reaction forms the intermediate 17(S)-hydroperoxydocosapentaenoic acid (17(S)-HpDPA).[2][3]

-

5-Lipoxygenation and Epoxide Formation: Subsequently, 5-LOX acts on 17(S)-HpDPA, leading to the formation of a hydroperoxide at the carbon-7 position, yielding 7(S),17(S)-dihydroperoxy-docosapentaenoic acid. This is followed by an enzymatic conversion that generates a transient epoxide intermediate.[2]

-

Epoxide Hydrolysis: The final step involves the enzymatic hydrolysis of the epoxide intermediate by epoxide hydrolases to yield the stable trihydroxy structure of RvD2n-3 DPA.[2]

Quantitative Data on Resolvin D2 Biosynthesis and Levels

Quantitative data on the specific enzymatic conversion of n-3 DPA to RvD2 is an active area of research. The following tables summarize the available quantitative information.

| Parameter | Value | Source |

| Plasma Concentration of RvD2 (post n-3 FA supplementation) | ||

| Mean (SD) | 26 (4) pg/mL | [5] |

| Biological Activity of RvD2n-3 DPA | ||

| Concentration for reduction of TNF-α-induced neutrophil chemotaxis | 1 nM | [6] |

| Intravenous dose for reduction of neutrophil recruitment in mice | 100 ng/animal | [1] |

Further research is required to establish detailed kinetic parameters (Km, Vmax) for 15-LOX and 5-LOX with n-3 DPA as a substrate and to determine the precise yields of RvD2n-3 DPA in different cellular systems.

Experimental Protocols

This section provides an overview of the methodologies commonly employed for the study of Resolvin D2 biosynthesis and quantification.

In Vitro Biosynthesis with Human Leukocytes

-

Cell Preparation: Isolate human leukocytes from whole blood using standard density gradient centrifugation methods.

-

Incubation: Incubate isolated leukocytes with n-3 DPA at a concentration of 10 µM in a suitable buffer (e.g., phosphate-buffered saline) at 37°C for a specified time course (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding two volumes of cold methanol. Acidify the sample and extract the lipids using solid-phase extraction (SPE) with C18 cartridges.

-

Analysis: Elute the lipids from the SPE cartridge and analyze by LC-MS/MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

The analysis of resolvins requires sensitive and specific analytical techniques due to their low endogenous concentrations. LC-MS/MS is the method of choice for this purpose.

| Parameter | Specification |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile/Methanol/Acetic Acid (e.g., 800:150:1, v/v/v) |

| Gradient | A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to separate the analytes. A representative gradient starts at ~20% B and ramps up to ~98% B over 20-25 minutes. |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) for RvD2 | m/z 375 |

| Product Ions (Q3) for RvD2 | Diagnostic fragment ions are monitored for confirmation and quantification. |

Note: Specific instrument parameters such as collision energies and declustering potentials need to be optimized for the specific mass spectrometer being used.

Signaling Pathway of Resolvin D2

Resolvin D2 exerts its biological effects by binding to a specific G protein-coupled receptor (GPCR), GPR18, also known as the RvD2 receptor (DRV2).[1][7] Activation of GPR18 initiates an intracellular signaling cascade that ultimately leads to the pro-resolving actions of RvD2.

Key Signaling Events:

-

Receptor Binding: RvD2 binds to and activates the GPR18 receptor on the cell surface.

-

G Protein Activation: This leads to the activation of a stimulatory G protein (Gs).

-

Adenylate Cyclase Activation: The activated Gs protein stimulates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Downstream Effects: PKA then phosphorylates various downstream target proteins, leading to a cellular response that includes the inhibition of pro-inflammatory signaling pathways and the promotion of pro-resolving functions.

Conclusion

The biosynthesis of Resolvin D2 from n-3 docosapentaenoic acid represents a significant pathway for the endogenous production of potent pro-resolving mediators. Understanding the intricacies of this pathway, from the enzymatic conversions to the downstream signaling events, is crucial for the development of novel therapeutic strategies that harness the body's own mechanisms to resolve inflammation. Further research is warranted to fully elucidate the quantitative aspects of this biosynthetic route and to explore the full therapeutic potential of RvD2n-3 DPA.

References

- 1. Novel n-3 Immunoresolvents: Structures and Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of resolvin D1, resolvin D2, and RCTR1 from 7,8(S,S)-epoxytetraene in human neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Conversion of n-3 Docosapentaenoic Acid to Resolvins: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the enzymatic conversion of n-3 docosapentaenoic acid (n-3 DPA) into specialized pro-resolving mediators (SPMs), specifically the T-series (RvTs) and D-series (RvDs) resolvins. This document details the biosynthetic pathways, key enzymes, and cellular interactions involved in their formation. It also includes a summary of their biological activities, detailed experimental protocols, and visualizations of the relevant pathways and workflows to aid in the design and execution of research in this field.

Introduction to n-3 DPA-Derived Resolvins

The resolution of inflammation is an active process orchestrated by a superfamily of lipid mediators known as SPMs.[1] N-3 DPA, an omega-3 polyunsaturated fatty acid, is a precursor to distinct families of resolvins that possess potent anti-inflammatory and pro-resolving activities.[2] These DPA-derived resolvins are categorized into two main series: the 13-series resolvins (RvT1, RvT2, RvT3, and RvT4) and the D-series resolvins (RvD1n-3 DPA, RvD2n-3 DPA, and RvD5n-3 DPA).[3][4] Their biosynthesis is a tightly regulated process involving specific enzymes and often requires intercellular communication.[4][5]

Biosynthesis of n-3 DPA-Derived Resolvins

The conversion of n-3 DPA to resolvins follows two primary enzymatic pathways, distinguished by the initiating enzyme.

13-Series Resolvins (RvTs) Biosynthesis via Cyclooxygenase-2 (COX-2)

The biosynthesis of RvTs is a transcellular process, predominantly occurring through the interaction of endothelial cells and neutrophils.[5][6]

-

Initiation in Endothelial Cells: The process begins in endothelial cells where cyclooxygenase-2 (COX-2) oxygenates n-3 DPA to produce 13(R)-hydroperoxydocosapentaenoic acid (13(R)-HpDPA).[4] This intermediate is then reduced to 13(R)-hydroxydocosapentaenoic acid (13(R)-HDPA).[4]

-

Transcellular Transfer: 13(R)-HDPA is released by the endothelial cells and taken up by adjacent neutrophils.[6]

-

Conversion in Neutrophils: Within the neutrophils, the enzyme 5-lipoxygenase (5-LOX) acts on 13(R)-HDPA to generate the four members of the 13-series resolvins: RvT1, RvT2, RvT3, and RvT4.[6]

Notably, the production of RvTs can be enhanced by statins, such as atorvastatin, which promote the S-nitrosylation of COX-2, thereby increasing its activity.[5]

D-Series Resolvins (RvDn-3 DPA) Biosynthesis via Lipoxygenase (LOX)

The D-series resolvins derived from n-3 DPA are synthesized through a pathway primarily involving lipoxygenase enzymes.[2][4]

-

Initial Oxygenation by 15-Lipoxygenase (15-LOX): The biosynthesis is initiated by the action of 15-LOX on n-3 DPA, which leads to the formation of 17(S)-hydroperoxydocosapentaenoic acid (17(S)-HpDPA).[4]

-

Second Oxygenation by 5-Lipoxygenase (5-LOX): This intermediate is then further oxygenated by 5-LOX to produce 7(S),17(S)-dihydroperoxydocosapentaenoic acid (7(S),17(S)-diHpDPA).[4]

-

Formation of RvD1n-3 DPA and RvD2n-3 DPA: This di-hydroperoxy intermediate can be enzymatically converted to an epoxide intermediate, which is subsequently hydrolyzed to yield RvD1n-3 DPA and RvD2n-3 DPA.[4]

-

Formation of RvD5n-3 DPA: Alternatively, a peroxidase can directly act on 7(S),17(S)-diHpDPA to form RvD5n-3 DPA.[4]

Quantitative Bioactivities of n-3 DPA-Derived Resolvins

The DPA-derived resolvins exhibit potent biological activities at nanomolar concentrations. Their pro-resolving functions include inhibiting neutrophil infiltration, reducing inflammatory cytokine production, and enhancing macrophage phagocytosis of apoptotic cells and debris.

| Resolvin Family | Specific Member | Biological Activity | Potency (EC50/IC50) | Reference |

| 13-Series (RvTs) | RvT1, RvT2, RvT3, RvT4 | Reduction of Neutrophil Extracellular Traps (NETosis) | ~10 nM | [1][7] |

| RvT2 | Enhancement of macrophage uptake of NETs | >50% increase at nM concentrations | [1][7] | |

| D-Series (RvDn-3 DPA) | RvD1n-3 DPA | Inhibition of neutrophil migration | Dose-dependent inhibition (specific IC50 not provided) | [8] |

| RvD2n-3 DPA | Inhibition of neutrophil migration | Dose-dependent inhibition (specific IC50 not provided) | [8] | |

| RvD5n-3 DPA | Binding to GPR101 receptor | Kd ~6.9 nM | [9] |

Signaling Pathways of n-3 DPA-Derived Resolvins

DPA-derived resolvins exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of immune cells, which triggers intracellular signaling cascades that modulate cellular functions.

-

RvD1n-3 DPA: This resolvin has been shown to signal through two GPCRs: formyl peptide receptor 2 (FPR2/ALX) and G protein-coupled receptor 32 (GPR32).[8]

-

RvD5n-3 DPA: The receptor for RvD5n-3 DPA has been identified as GPR101.[9]

Upon receptor binding, these resolvins can activate downstream signaling pathways such as the MAPK, NF-κB, and PI3K/Akt pathways, leading to the inhibition of pro-inflammatory gene expression and the promotion of pro-resolving cellular responses.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the enzymatic conversion of n-3 DPA to resolvins.

Neutrophil-Endothelial Cell Co-culture for RvT Biosynthesis

This protocol is adapted from studies on transcellular biosynthesis of lipid mediators.[5][11]

-

Cell Culture:

-

Culture human umbilical vein endothelial cells (HUVECs) to confluence in endothelial growth medium.

-

Isolate human neutrophils from peripheral blood of healthy donors using density gradient centrifugation.

-

-

Co-culture Incubation:

-

Wash the confluent HUVEC monolayer with phosphate-buffered saline (PBS).

-

Add freshly isolated neutrophils to the HUVEC monolayer at a ratio of 5:1 (neutrophils:endothelial cells) in serum-free medium.

-

Add n-3 DPA (typically 1-10 µM) to the co-culture. For studies involving atorvastatin, pre-incubate endothelial cells with the statin for 24 hours prior to co-culture.

-

Incubate the co-culture for a specified time course (e.g., 30-60 minutes) at 37°C in a humidified incubator with 5% CO2.

-

-

Sample Collection and Extraction:

-

Collect the entire co-culture supernatant.

-

Add two volumes of ice-cold methanol to stop the reaction and precipitate proteins.

-

Centrifuge to pellet the precipitated protein and collect the supernatant for solid-phase extraction.

-

Enzyme Assays

This protocol is based on measuring oxygen consumption.[12][13]

-

Reaction Mixture: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0), 1 mM phenol, and 5 µM hematin.

-

Enzyme and Substrate:

-

Add purified recombinant human COX-2 enzyme to the reaction buffer.

-

Initiate the reaction by adding n-3 DPA as the substrate at various concentrations (e.g., 1-100 µM).

-

-

Measurement:

-

Measure the initial rate of oxygen consumption at 37°C using an oxygen electrode.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate.

-

This spectrophotometric assay is based on the formation of a conjugated diene.[11]

-

Reaction Mixture: Prepare a reaction buffer of 50 mM Tris-HCl (pH 7.5).

-

Enzyme and Substrate:

-

Add purified recombinant human 15-LOX to the reaction buffer.

-

Add n-3 DPA as the substrate.

-

-

Measurement:

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the hydroperoxy fatty acid product, using a UV-Vis spectrophotometer.

-

Extraction and Analysis of DPA-Derived Resolvins

This protocol is for the extraction and concentration of lipid mediators from biological samples.[14]

-

Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

-

Sample Loading: Acidify the methanol-extracted sample supernatant to pH ~3.5 with dilute acid and load it onto the conditioned C18 cartridge.

-

Washing: Wash the cartridge with water to remove polar impurities, followed by a wash with hexane to elute non-polar lipids.

-

Elution: Elute the resolvins and other oxygenated fatty acids from the cartridge with methyl formate.

-

Drying and Reconstitution: Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of methanol/water (50/50, v/v) for LC-MS/MS analysis.

This method allows for the identification and quantification of specific resolvins.[15]

-

Chromatographic Separation:

-

Use a reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

-

Employ a mobile phase gradient of methanol, water, and acetic acid. A typical gradient starts with a higher aqueous phase and ramps up to a higher methanol concentration to elute the lipid mediators based on their polarity.

-

-

Mass Spectrometry Detection:

-

Use a triple quadrupole mass spectrometer operating in negative ion mode.

-

Perform Multiple Reaction Monitoring (MRM) for targeted analysis. This involves selecting the precursor ion (Q1) corresponding to the [M-H]- of the specific resolvin and a specific product ion (Q3) generated upon collision-induced dissociation.

-

Quantification is achieved by comparing the peak area of the endogenous resolvin to that of a known amount of a deuterated internal standard.

-

Visualizations

Biosynthetic Pathways

Caption: Biosynthetic pathways of n-3 DPA-derived resolvins.

Signaling Pathway of D-Series Resolvins

Caption: Signaling cascade of D-series n-3 DPA resolvins.

Experimental Workflow for Resolvin Analysis

Caption: Workflow for n-3 DPA-derived resolvin analysis.

References

- 1. Resolvin T-series reduce neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidation of novel 13-series resolvins that increase with atorvastatin and clear infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactome | Biosynthesis of DPAn-3-derived 13-series resolvins [reactome.org]

- 7. Resolvin T-series reduce neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic studies with 3-oxa n-3 DPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Structural Basis of Fatty Acid Substrate Binding to Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]

- 15. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Lipoxygenase in the Formation of Resolvin D2 from n-3 Docosapentaenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The resolution of inflammation is an active and highly regulated process orchestrated by a superclass of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs). Among these, resolvins, derived from omega-3 fatty acids, have garnered significant attention for their potent anti-inflammatory and pro-resolving activities. While the biosynthesis of resolvins from eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) has been extensively studied, the metabolic fate of n-3 docosapentaenoic acid (n-3 DPA), an intermediate in the conversion of EPA to DHA, is an emerging area of research. This technical guide provides an in-depth exploration of the pivotal role of lipoxygenase (LOX) enzymes in the biosynthesis of Resolvin D2 n-3 DPA (RvD2n-3 DPA), a novel resolvin with potent immunoresolvent properties.

The Lipoxygenase-Mediated Biosynthetic Pathway of this compound

The formation of RvD2n-3 DPA from n-3 DPA is a multi-step enzymatic process primarily driven by the sequential actions of 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX). This pathway highlights the intricate cellular machinery involved in the production of these potent signaling molecules.

The proposed biosynthetic pathway commences with the enzymatic oxygenation of n-3 DPA by 15-LOX. This initial step involves the insertion of molecular oxygen at the C-17 position of the fatty acid backbone, leading to the formation of the hydroperoxy intermediate, 17(S)-hydroperoxydocosapentaenoic acid (17(S)-HpDPA).[1][2]

Following its formation, 17(S)-HpDPA serves as a substrate for 5-LOX. This enzyme catalyzes a second oxygenation event, this time at the C-7 position, to yield a dihydroperoxy intermediate, 7(S),17(S)-dihydroperoxydocosapentaenoic acid.[2] The subsequent steps are believed to involve the enzymatic conversion of this unstable intermediate into a transient epoxide.

Finally, the epoxide intermediate is hydrolyzed by epoxide hydrolases to yield the trihydroxy products, which include RvD1n-3 DPA and RvD2n-3 DPA.[2] The precise stereochemistry of RvD2n-3 DPA has been confirmed as 7S,16R,17S-trihydroxy-8E,10Z,12E,14E,19Z-docosapentaenoic acid.[2]

Quantitative Data on n-3 DPA-Derived Mediator Formation

While specific enzyme kinetic parameters for the biosynthesis of RvD2n-3 DPA are not extensively documented, studies on related lipid mediators and observations from human studies provide valuable quantitative insights.

| Parameter | Value | Source Organism/System | Notes |

| RvD2 Plasma Concentration | 26 (4) pg/mL (mean (SD)) | Human | Following 3 weeks of n-3 fatty acid supplementation.[3] |

| RvD5n-3 DPA Plasma Levels | Increased | Human | Following 7 days of pure n-3 DPA supplementation.[4] |

| 15-LOX Inhibition | Significant reduction in PDn-3 DPA pathway components | Human Monocytes | Demonstrates the critical role of 15-LOX in the initial step. |

Experimental Protocols

Cell-Based Assay for this compound Formation

This protocol describes the stimulation of human macrophages to produce n-3 DPA-derived resolvins.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

RosetteSep™ Human Monocyte Enrichment Cocktail

-

Ficoll-Paque PLUS

-

RPMI 1640 medium

-

Fetal bovine serum (FBS)

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

n-3 Docosapentaenoic acid (n-3 DPA)

-

Zymosan A from Saccharomyces cerevisiae

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Solid-phase extraction (SPE) C18 cartridges

Procedure:

-

Macrophage Differentiation:

-

Isolate monocytes from human peripheral blood using RosetteSep™ enrichment and Ficoll-Paque density gradient centrifugation.

-

Culture the isolated monocytes in RPMI 1640 medium supplemented with 10% FBS and 50 ng/mL M-CSF for 7 days to differentiate them into macrophages.

-

-

Cell Stimulation:

-

Wash the differentiated macrophages with PBS and resuspend them in serum-free RPMI 1640.

-

Pre-incubate the macrophages with 1 µM n-3 DPA for 15 minutes at 37°C.

-

Stimulate the cells with opsonized zymosan (0.1 mg/mL) for 30 minutes at 37°C to induce an inflammatory response and subsequent resolvin biosynthesis.

-

-

Sample Collection and Extraction:

-

Terminate the incubation by adding two volumes of cold methanol to the cell suspension.

-

Centrifuge the mixture to pellet the cell debris and collect the supernatant.

-

Perform solid-phase extraction (SPE) on the supernatant using C18 cartridges to isolate the lipid mediators. Elute the lipids with methyl formate.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted lipid mediators using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

In Vitro Enzymatic Synthesis of this compound

This protocol outlines the cell-free synthesis of RvD2n-3 DPA using recombinant lipoxygenase enzymes.

Materials:

-

Recombinant human 15-lipoxygenase-1 (15-LOX-1)

-

Recombinant human 5-lipoxygenase (5-LOX)

-

n-3 Docosapentaenoic acid (n-3 DPA)

-

Tris-HCl buffer (pH 7.5)

-

Calcium chloride (CaCl₂)

-

ATP

-

Arachidonic acid (as a positive control for 5-LOX activity)

-

Methanol

-

Solid-phase extraction (SPE) C18 cartridges

Procedure:

-

First Oxygenation Step (15-LOX):

-

In a reaction vessel, combine n-3 DPA (e.g., 10-50 µM) and recombinant 15-LOX-1 in Tris-HCl buffer.

-

Incubate the reaction mixture at 37°C for 20-30 minutes.

-

Monitor the formation of 17-HpDPA by UV spectrophotometry at 235 nm.

-

Terminate the reaction by adding two volumes of cold methanol.

-

Extract the lipid products using SPE.

-

-

Second Oxygenation Step (5-LOX):

-

Resuspend the extracted 17-HpDPA in Tris-HCl buffer containing CaCl₂ and ATP.

-

Add recombinant 5-LOX to the mixture.

-

Incubate at 37°C for 15-20 minutes.

-

Terminate the reaction with cold methanol and extract the products using SPE.

-

-

Analysis:

-

Analyze the final extracted products by LC-MS/MS to identify and quantify RvD2n-3 DPA.

-

LC-MS/MS Analysis of this compound

This protocol provides a general framework for the detection and quantification of RvD2n-3 DPA. Specific parameters may need to be optimized for individual instruments.

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions (based on similar resolvins):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.01% acetic acid.

-

Mobile Phase B: Methanol/acetonitrile (e.g., 4:1, v/v) with 0.01% acetic acid.

-

Gradient: A linear gradient from ~50% B to 98% B over approximately 20 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

Mass Spectrometry Conditions:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Multiple Reaction Monitoring (MRM):

-

The theoretical m/z for the [M-H]⁻ ion of RvD2n-3 DPA (C₂₂H₃₄O₅) is approximately 377.2.

-

A common fragmentation pattern for similar resolvins involves the loss of water and cleavage of the carbon chain.

-

A potential MRM transition for RvD2n-3 DPA would be m/z 377.2 -> [fragment ion] . A likely fragment would be similar to that of RvD5n-3 DPA, which has a prominent fragment at m/z 199 .[4] Therefore, a starting point for optimization would be m/z 377.2 -> 199 . Other diagnostic fragment ions should be determined through infusion of a standard.

-

Conclusion

The enzymatic conversion of n-3 DPA to this compound by the sequential action of 15-lipoxygenase and 5-lipoxygenase represents a key pathway in the generation of potent pro-resolving mediators. Understanding the intricacies of this biosynthetic route, from the initial enzymatic steps to the final product identification, is crucial for the development of novel therapeutic strategies aimed at harnessing the body's own resolution programs to combat inflammatory diseases. Further research is warranted to fully elucidate the kinetic parameters of the involved enzymes and to quantify the production of RvD2n-3 DPA in various physiological and pathological settings. This knowledge will undoubtedly pave the way for innovative approaches in drug discovery and development, targeting the resolution of inflammation.

References

- 1. Divergent shifts in lipid mediator profile following supplementation with n-3 docosapentaenoic acid and eicosapentaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Pro-Resolving Functions of Resolvin D2 and n-3 DPA in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pro-resolving functions of Resolvin D2 (RvD2) and n-3 docosapentaenoic acid (n-3 DPA)-derived mediators in the context of inflammation. The active resolution of inflammation is a critical process for maintaining tissue homeostasis, and its failure can lead to chronic inflammatory diseases. Specialized pro-resolving mediators (SPMs), including resolvins, are key players in orchestrating this resolution. This document details the biosynthesis, mechanisms of action, and experimental methodologies used to study RvD2 and n-3 DPA-derived resolvins, presenting quantitative data in structured tables and visualizing key pathways and workflows.

Biosynthesis of Resolvin D2 and n-3 DPA-Derived Pro-Resolving Mediators

Resolvin D2 is biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA) through sequential enzymatic reactions involving 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX).[1] Similarly, n-3 DPA is a substrate for the production of a distinct series of resolvins, protectins, and maresins.[2][3][4] The biosynthesis of these n-3 DPA-derived mediators also involves lipoxygenase enzymes.[3][5]

dot digraph "Biosynthesis of Resolvin D2" { graph [fontname = "Arial", label="Biosynthesis of Resolvin D2 from DHA", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname = "Arial", color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

DHA [label="Docosahexaenoic Acid (DHA)"]; "17S-HpDHA" [label="17S-hydroperoxy-DHA"]; Epoxide [label="7(8)-epoxide intermediate"]; RvD2 [label="Resolvin D2", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

DHA -> "17S-HpDHA" [label="15-LOX"]; "17S-HpDHA" -> Epoxide [label="5-LOX"]; Epoxide -> RvD2 [label="Enzymatic hydrolysis"]; } caption: "Biosynthesis of Resolvin D2 from DHA."

dot digraph "Biosynthesis of n-3 DPA-derived Resolvins" { graph [fontname = "Arial", label="Biosynthesis of n-3 DPA-derived Resolvins", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname = "Arial", color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

n3_DPA [label="n-3 Docosapentaenoic Acid (n-3 DPA)"]; "17-HpDPA" [label="17-HpDPA"]; Epoxide_DPA [label="Epoxide intermediate"]; Resolvins_DPA [label="n-3 DPA Resolvins (e.g., RvD1n-3 DPA, RvD5n-3 DPA)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

n3_DPA -> "17-HpDPA" [label="Lipoxygenation"]; "17-HpDPA" -> Epoxide_DPA [label="Lipoxygenation"]; Epoxide_DPA -> Resolvins_DPA [label="Enzymatic hydrolysis"]; } caption: "Biosynthesis of n-3 DPA-derived Resolvins."

Pro-Resolving Functions and Mechanisms of Action

RvD2 and n-3 DPA-derived mediators exhibit potent pro-resolving activities by modulating the functions of various immune cells, thereby limiting excessive inflammation and promoting tissue repair.[5][6][7]

Effects on Macrophages

A cornerstone of inflammation resolution is the promotion of macrophage-mediated efferocytosis—the clearance of apoptotic cells. RvD2 enhances macrophage phagocytosis and efferocytosis, key processes in clearing cellular debris and spent neutrophils from the site of inflammation.[8][9] This is often associated with a switch in macrophage polarization from a pro-inflammatory (M1) to a pro-resolving (M2) phenotype.[10] RvD2 treatment has been shown to increase the expression of M2 markers such as CD206 and CD163 on human monocyte-derived macrophages.[11] The RvD2-GPR18 signaling axis is crucial for these effects, as demonstrated in studies where the absence of GPR18 abolishes the pro-resolving actions of RvD2.[8][9][12] Furthermore, RvD2 can suppress the activation of the NLRP3 inflammasome in macrophages, a key driver of pro-inflammatory cytokine production.[13]

Effects on Neutrophils

Neutrophils are the first responders to sites of inflammation, and their timely removal is critical for resolution. RvD2 limits neutrophil infiltration into inflamed tissues.[6][11] Similarly, n-3 DPA-derived mediators, including resolvins, protectins, and maresins, have been shown to reduce neutrophil infiltration in murine peritonitis models.[5] Dietary supplementation with n-3 PUFAs, including the precursor to these mediators, can suppress neutrophil chemotaxis.[14]

Effects on T Cells

Recent evidence has highlighted the role of resolvins in modulating adaptive immunity. RvD1, RvD2, and maresin 1 can reduce the production of pro-inflammatory cytokines by activated CD8+ T cells, as well as by CD4+ T helper 1 (TH1) and TH17 cells.[15][16] These SPMs do not inhibit T cell proliferation but rather steer the adaptive immune response towards a less inflammatory state.[16]

Quantitative Data on Pro-Resolving Functions

The following tables summarize key quantitative data on the bioactions of RvD2 and n-3 DPA-derived mediators.

Table 1: Pro-Resolving Actions of Resolvin D2

| Biological Effect | Model System | Concentration/Dose | Quantitative Effect | Citation |

| Enhanced Efferocytosis | Human M2-like macrophages | EC50 ~ 2.6 x 10⁻¹⁴ M | [11] | |

| Reduced Neutrophil Infiltration | Mouse ear skin (topical application) | Not specified | ~50% reduction | [11] |

| Increased Survival in Sepsis | Mouse model of polymicrobial sepsis (CLP) | ~2.7 nmol/mouse | >50% increase in survival | [8] |

| Reduced Airway Inflammation | Mouse model of allergic asthma (HDM-induced) | 100 ng, intranasally | Significant reduction in BAL total cells and eosinophils | [1][6] |

| Inhibition of Pro-inflammatory Cytokines | LPS-stimulated human monocytes | Not specified | Suppression of TNF, IL-1β, IL-8, IL-12 p40 | [17] |

| Augmentation of Anti-inflammatory Cytokine | LPS-stimulated human monocytes | Not specified | Increased IL-10 production | [17] |

Table 2: Pro-Resolving Actions of n-3 DPA-Derived Mediators

| Mediator | Biological Effect | Model System | Quantitative Effect | Citation |

| PD1n-3 DPA and RvD5n-3 DPA | Reduced Leukocyte Adhesion | Human neutrophil-endothelial cell coculture under flow | Significant reduction onto TNF-α activated HUVEC | [18] |

| PD1n-3 DPA | Increased Macrophage Phagocytosis | Human macrophages | Potent increase in phagocytosis of zymosan and apoptotic neutrophils | [19] |

| RvD1n-3 DPA, RvD2n-3 DPA, RvD5n-3 DPA, PD1n-3 DPA, MaR1n-3 DPA, MaR2n-3 DPA | Reduced Neutrophil Infiltration | Murine peritonitis | Significant reduction in neutrophil numbers in peritoneal exudates | [5] |

Signaling Pathways

The pro-resolving effects of RvD2 are primarily mediated through its interaction with the G protein-coupled receptor GPR18, also known as DRV2.[8][12] Activation of this receptor initiates downstream signaling cascades that modulate cellular functions. In macrophages, RvD2-GPR18 signaling has been shown to enhance the phosphorylation of CREB, ERK1/2, and STAT3.[8] The PKA and STAT3 pathways are particularly important for RvD2-stimulated phagocytosis of bacteria.[8] Furthermore, RvD2 can induce the expression of microRNA-146a, which in turn dampens TLR4 signaling and the subsequent inflammatory response to lipopolysaccharide (LPS).[20] In human monocytes, RvD1, RvD2, and MaR1 have been shown to induce the phosphorylation and inactivation of GSK3β, a key regulator of inflammation.[17]

dot digraph "Resolvin_D2_GPR18_Signaling_Pathway" { graph [fontname = "Arial", label="Resolvin D2 (RvD2) Signaling via GPR18 in Macrophages", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname = "Arial", color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

RvD2 [label="Resolvin D2", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPR18 [label="GPR18 (DRV2) Receptor"]; PKA [label="PKA"]; STAT3 [label="STAT3"]; CREB [label="CREB"]; ERK [label="ERK1/2"]; GSK3b [label="GSK3β (inactivation)"]; Phagocytosis [label="Enhanced Phagocytosis & Efferocytosis", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cytokines [label="Decreased Pro-inflammatory Cytokine Production", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="Decreased TLR4 Signaling", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

RvD2 -> GPR18; GPR18 -> PKA; GPR18 -> STAT3; GPR18 -> CREB; GPR18 -> ERK; GPR18 -> GSK3b; PKA -> Phagocytosis; STAT3 -> Phagocytosis; GSK3b -> Cytokines; GPR18 -> TLR4; } caption: "RvD2-GPR18 signaling cascade in macrophages."

Experimental Protocols

Lipid Mediator Metabololipidomics using LC-MS/MS

The identification and quantification of specialized pro-resolving mediators are most reliably achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22][23]

-

Sample Preparation: Biological samples (e.g., plasma, exudates, tissue homogenates) are subjected to solid-phase extraction to isolate lipid mediators.[21][22]

-

Chromatography: The extracted lipids are separated using a liquid chromatography system, typically with a reverse-phase column.

-

Mass Spectrometry: The separated lipids are then introduced into a tandem mass spectrometer. Identification is based on matching the retention time and the MS/MS fragmentation pattern of the analyte with that of a synthetic standard.[24] Multiple reaction monitoring (MRM) is often used for targeted quantification.

dot digraph "LC_MS_MS_Workflow" { graph [fontname = "Arial", label="General Workflow for Lipid Mediator Profiling", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname = "Arial", color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Sample [label="Biological Sample (e.g., plasma, tissue)"]; Extraction [label="Solid-Phase Extraction"]; LC [label="Liquid Chromatography"]; MS [label="Tandem Mass Spectrometry (MS/MS)"]; Analysis [label="Data Analysis (Identification & Quantification)"];

Sample -> Extraction; Extraction -> LC; LC -> MS; MS -> Analysis; } caption: "LC-MS/MS workflow for SPM analysis."

In Vivo Models of Inflammation

-

Murine Peritonitis: This is a common model to study acute inflammation and its resolution. Inflammation is induced by intraperitoneal injection of an irritant like zymosan. The resolution phase is characterized by a switch from neutrophil to monocyte dominance in the peritoneal exudate. Test compounds like RvD2 can be administered to assess their impact on leukocyte infiltration and clearance.[5]

-

Dextran Sulfate Sodium (DSS)-Induced Colitis: This model is used to study intestinal inflammation. Mice are given DSS in their drinking water, which induces colitis. The severity of the disease can be monitored by weight loss, stool consistency, and colon length. The therapeutic potential of pro-resolving mediators can be evaluated by administering them during the course of the disease.[18][25]

-

Cecal Ligation and Puncture (CLP): This is a model of polymicrobial sepsis. The cecum is ligated and punctured, leading to a systemic infection. Survival is a key endpoint, and the effects of pro-resolving mediators on bacterial clearance and organ protection can be assessed.[8]

In Vitro Cellular Assays

-

Efferocytosis Assay: Macrophages are cultured and then incubated with apoptotic cells (e.g., neutrophils or jurkat cells) that have been fluorescently labeled. The uptake of apoptotic cells by macrophages is quantified using fluorescence microscopy or flow cytometry.[9]

-

Chemotaxis Assay: The migration of neutrophils towards a chemoattractant (e.g., LTB4) is measured using a Boyden chamber or similar migration assay. The inhibitory effect of pro-resolving mediators on neutrophil chemotaxis can be quantified.[5][14]

-

Phagocytosis Assay: Macrophages are incubated with opsonized particles (e.g., zymosan) or bacteria (e.g., E. coli), and the uptake is measured. The ability of resolvins to enhance phagocytosis is a key indicator of their pro-resolving function.[8][11]

Conclusion

Resolvin D2 and the newly identified family of n-3 DPA-derived pro-resolving mediators represent a promising area for the development of novel therapeutics for a wide range of inflammatory diseases. Their ability to actively promote the resolution of inflammation without being immunosuppressive offers a significant advantage over many current anti-inflammatory drugs. A thorough understanding of their biosynthesis, mechanisms of action, and the experimental tools used to study them is essential for harnessing their therapeutic potential. This guide provides a foundational overview for researchers and drug development professionals working in this exciting field.

References

- 1. Resolvin D2 regulates type 2 inflammatory responses and promotes resolution of mouse allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel n-3 Docosapentaneoic Acid-Derived Pro-resolving Mediators Are Vasculoprotective and Mediate the Actions of Statins in Controlling Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Novel n-3 Immunoresolvents: Structures and Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. The effects of dietary n-3 polyunsaturated fatty acids on neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Proresolving lipid mediators resolvin D1, resolvin D2, and maresin 1 are critical in modulating T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. mdpi.com [mdpi.com]

- 20. Resolvin D2 decreases TLR4 expression to mediate resolution in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]

- 23. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]

- 24. researchgate.net [researchgate.net]

- 25. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Anti-inflammatory and Pro-resolving Properties of n-3 DPA-Derived Specialized Pro-resolving Mediators

For Researchers, Scientists, and Drug Development Professionals

Introduction

The resolution of inflammation is no longer considered a passive process but rather an active, well-orchestrated program involving a superfamily of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs). Derived from polyunsaturated fatty acids (PUFAs), these molecules play a crucial role in terminating the inflammatory response, promoting tissue repair, and returning to homeostasis. While much of the initial research focused on SPMs derived from eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), recent evidence has highlighted the significant contributions of n-3 docosapentaenoic acid (n-3 DPA) as a precursor to a unique class of potent immunoresolvents. This technical guide provides a comprehensive overview of the anti-inflammatory and pro-resolving properties of n-3 DPA-derived SPMs, including resolvins, protectins, and maresins, with a focus on quantitative data, experimental protocols, and signaling pathways to support further research and drug development in this promising field.

Biosynthesis of n-3 DPA-Derived Specialized Pro-resolving Mediators

The enzymatic conversion of n-3 DPA gives rise to several families of SPMs, each with distinct structures and biological functions. The biosynthesis is primarily initiated by lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, often involving transcellular pathways where intermediates are shuttled between different cell types.

-

n-3 DPA-Derived Resolvins (RvDn-3 DPA): The biosynthesis of RvD1n-3 DPA and RvD2n-3 DPA is proposed to begin with the 15-lipoxygenation of n-3 DPA to form 17S-hydroperoxydocosapentaenoic acid (17S-HpDPA). Subsequent 5-lipoxygenation leads to a 7,17-diHpDPA intermediate, which is then enzymatically converted to an epoxide that is hydrolyzed to form RvD1n-3 DPA and RvD2n-3 DPA.[1]

-

n-3 DPA-Derived Protectins (PDn-3 DPA): The biosynthesis of PD1n-3 DPA also starts with the 15-LOX-mediated formation of 17S-HpDPA from n-3 DPA. This intermediate is further metabolized by 15-LOX or a related enzyme to form an epoxide intermediate, which is then hydrolyzed to yield PD1n-3 DPA.[2]

-

n-3 DPA-Derived Maresins (MaRn-3 DPA): The biosynthesis of n-3 DPA-derived maresins is initiated by 12-lipoxygenation of n-3 DPA to produce 14S-hydroperoxydocosapentaenoic acid (14S-HpDPA). This intermediate is then converted to an epoxide, which is subsequently hydrolyzed to form MaR1n-3 DPA and MaR2n-3 DPA.[3]

Caption: Biosynthetic pathways of n-3 DPA-derived SPMs.

Quantitative Anti-inflammatory and Pro-resolving Actions

n-3 DPA-derived SPMs exhibit potent bioactivities in various in vitro and in vivo models of inflammation. Their actions include the reduction of neutrophil infiltration, modulation of cytokine and chemokine production, and enhancement of macrophage phagocytic capacity.

| SPM Family | Specific Mediator | Model | Key Quantitative Findings |

| Resolvins | RvD1n-3 DPA & RvD2n-3 DPA | Zymosan-induced peritonitis (mice) | Intravenous administration of 100 ng/mouse significantly reduced neutrophil recruitment by ~45%.[4] |

| Zymosan-induced peritonitis (mice) | Reduced exudate levels of IL-6 and MCP-1 by ~55%.[4] | ||

| RvD1n-3 DPA & RvD2n-3 DPA | Human macrophage phagocytosis | At 1 nM, increased phagocytosis of zymosan by ~45%.[5] | |

| Protectins | PD1n-3 DPA | Zymosan-induced peritonitis (mice) | Administration of 10 ng/mouse significantly reduced neutrophil recruitment.[6][7] |

| PD1n-3 DPA | Zymosan-induced peritonitis (mice) | A dose of 0.1 µg was more effective, reducing neutrophil counts by >40%. | |

| PD1n-3 DPA | Human macrophage phagocytosis | Potently increased phagocytosis of zymosan and apoptotic neutrophils in a pico- to nanomolar range.[6] | |

| Maresins | MaR1n-3 DPA & MaR2n-3 DPA | Human macrophage phagocytosis | At 1 nM, increased phagocytosis of zymosan by ~55%.[5] |

Signaling Pathways of n-3 DPA-Derived SPMs

The pro-resolving actions of n-3 DPA-derived SPMs are mediated through specific G protein-coupled receptors (GPCRs), initiating downstream signaling cascades that ultimately regulate cellular responses to inflammation.

-

Resolvin Receptors:

-

RvD1n-3 DPA has been shown to signal through two receptors: FPR2/ALX (Formyl Peptide Receptor 2/Lipoxin A4 Receptor) and GPR32 .[8][9] Activation of these receptors can lead to the inhibition of pro-inflammatory signaling pathways, such as NF-κB, and the modulation of intracellular calcium levels.[10]

-

RvD5n-3 DPA has been identified to activate GPR101 .[1][11] This interaction leads to an increase in intracellular cyclic AMP (cAMP), which is associated with the pro-resolving functions of this mediator.[1]

-

-

Maresin Receptors:

-

While the specific receptor for n-3 DPA-derived maresins is still under investigation, their DHA-derived counterparts, like Maresin 1, have been shown to signal through LGR6 (Leucine-rich repeat-containing G-protein coupled receptor 6).[12] This interaction is crucial for promoting macrophage phagocytosis and tissue regeneration. It is plausible that n-3 DPA-derived maresins utilize a similar receptor and signaling mechanism.

-

Caption: Known and putative signaling pathways of n-3 DPA-derived SPMs.

Detailed Experimental Protocols

Lipid Mediator Metabololipidomics using LC-MS/MS

This protocol outlines the general steps for the extraction and analysis of n-3 DPA-derived SPMs from biological samples.

a. Sample Preparation (Solid-Phase Extraction):

-

Acidify biological samples (e.g., plasma, cell culture supernatant, tissue homogenate) to a pH of approximately 3.5 with a weak acid (e.g., 1 M HCl).

-

Add a mixture of deuterated internal standards for quantification.

-

Load the sample onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with a low-concentration organic solvent (e.g., 15% methanol in water) to remove polar impurities.

-

Elute the lipid mediators with a high-concentration organic solvent (e.g., methyl formate or ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: Use a reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 150 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% acetic acid in water.

-

Mobile Phase B: Acetonitrile/Methanol/Acetic Acid (e.g., 80:15:0.1, v/v/v).

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to separate the various lipid mediators. An example gradient could be: 0-2 min, 30% B; 2-15 min, 30-95% B; 15-20 min, 95% B; 20.1-25 min, 30% B.

-

Flow Rate: Approximately 0.3-0.4 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific SPMs. This involves selecting the precursor ion (Q1) and a specific product ion (Q3) for each analyte.

-

Optimization: Optimize MS parameters such as declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP) for each SPM to achieve maximum sensitivity and specificity.

-

Caption: Workflow for LC-MS/MS analysis of SPMs.

In Vivo Zymosan-Induced Peritonitis Model

This model is widely used to assess the anti-inflammatory and pro-resolving effects of SPMs in vivo.

-

Animals: Use male mice (e.g., FVB or C57BL/6 strain), 6-8 weeks old.

-

Induction of Peritonitis: Administer an intraperitoneal (i.p.) injection of zymosan A (typically 0.1 to 1 mg per mouse) suspended in sterile saline.[13][14][15]

-

SPM Administration: Administer the n-3 DPA-derived SPM (e.g., 10-100 ng per mouse) intravenously (i.v.) or i.p. at a specified time before or after the zymosan challenge. A common time point is 15-30 minutes prior to zymosan injection.[14]

-

Sample Collection: At various time points after zymosan injection (e.g., 4, 24, 48 hours), euthanize the mice and collect the peritoneal exudate by lavage with 3-5 mL of sterile PBS or saline.[14]

-

Analysis:

-

Cell Infiltration: Determine the total and differential leukocyte counts in the peritoneal lavage fluid using a hemocytometer and flow cytometry (staining for specific cell markers like Ly-6G for neutrophils and F4/80 for macrophages).

-

Cytokine/Chemokine Levels: Measure the concentrations of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., MCP-1) in the cell-free supernatant of the peritoneal lavage fluid using ELISA or multiplex assays.

-

Lipid Mediator Profiling: Analyze the peritoneal lavage fluid for the presence of SPMs and other lipid mediators using LC-MS/MS as described above.

-

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay is used to evaluate the ability of n-3 DPA-derived SPMs to inhibit neutrophil migration towards a chemoattractant.

-

Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation to remove red blood cells.[7]

-

Boyden Chamber Setup:

-

Use a multi-well Boyden chamber (e.g., 96-well format) with a microporous membrane (typically 3-5 µm pore size for neutrophils).[7]

-

Add the chemoattractant (e.g., 10 nM LTB4 or 100 nM fMLP) to the lower wells of the chamber.

-

In the upper chamber (the insert), add the isolated neutrophils (typically at a concentration of 1 x 106 cells/mL) that have been pre-incubated with the n-3 DPA-derived SPM (at various concentrations, e.g., 0.1-100 nM) or vehicle control for 15-30 minutes at 37°C.

-

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes to allow for neutrophil migration.

-

Quantification of Migration:

-

After incubation, remove the inserts.

-

The number of neutrophils that have migrated to the lower chamber can be quantified by various methods:

-

Direct Cell Counting: Staining the migrated cells and counting them under a microscope.

-

Fluorescence/Luminescence-based Assays: Using a fluorescent dye (e.g., Calcein-AM) to label the cells before the assay and measuring the fluorescence of the migrated cells in the lower chamber. Alternatively, cell viability assays that measure ATP levels (e.g., CellTiter-Glo) can be used.[7]

-

Myeloperoxidase (MPO) Assay: Lysing the migrated neutrophils and measuring the activity of the MPO enzyme, which is abundant in neutrophils.[11]

-

-

Conclusion

The discovery of n-3 DPA-derived specialized pro-resolving mediators has opened new avenues for understanding and potentially treating inflammatory diseases. Their potent anti-inflammatory and pro-resolving actions, coupled with their distinct biosynthetic and signaling pathways, make them attractive targets for novel therapeutic strategies. This technical guide provides a foundational resource for researchers and drug development professionals to further explore the biology of these fascinating molecules and harness their therapeutic potential. Continued investigation into the full spectrum of their biological activities, their receptors, and their downstream signaling mechanisms will be crucial for translating these fundamental discoveries into clinical applications.

References

- 1. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Inflammatory markers after supplementation with marine n-3 or plant n-6 PUFAs: A randomized double-blind crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel n-3 Immunoresolvents: Structures and Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Maresin: Macrophage Mediator for Resolving Inflammation and Bridging Tissue Regeneration—A System-Based Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of Resolvin D2 and its n-3 DPA Analog in the Immune Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvin D2 (RvD2), a member of the specialized pro-resolving mediators (SPMs) superfamily, is an endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] It plays a pivotal role in the active resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases.[1][3] RvD2 orchestrates the return to tissue homeostasis by regulating the activity of various immune cells.[1][4] A structurally related compound, the n-3 docosapentaenoic acid (n-3 DPA) derived Resolvin D2 (RvD2 n-3 DPA), has also been identified and demonstrated to possess potent pro-resolving and anti-inflammatory activities.[5][6] This technical guide provides an in-depth overview of the cellular targets of RvD2 and its n-3 DPA analog in the immune response, summarizing key quantitative data, detailing experimental protocols, and visualizing signaling pathways.

Cellular Targets and Bioactions

RvD2 and its n-3 DPA analog exert their effects by interacting with specific G protein-coupled receptors (GPCRs) on the surface of various immune cells. The primary receptor for RvD2 has been identified as GPR18, also known as the RvD2 receptor (DRV2).[2][3] Another receptor, ALX/FPR2, is also implicated in mediating the actions of some D-series resolvins.[7][8]

Immune Cell Targets of Resolvin D2

The pro-resolving actions of RvD2 are mediated through its interaction with a diverse range of immune cells. Below is a summary of its key cellular targets and the observed biological effects.

| Immune Cell Type | Receptor(s) | Key Biological Actions of RvD2 | References |

| Neutrophils | GPR18 | - Reduces excessive infiltration into inflammatory sites.[1][3]- Decreases leukocyte-endothelial interactions.[1]- Modulates adhesion receptor expression.[1]- Enhances phagocytosis of bacteria.[9] | [1][3][9] |

| Macrophages | GPR18, ALX/FPR2 | - Enhances phagocytosis of apoptotic cells (efferocytosis) and microbes.[3][10]- Promotes a pro-resolving M2-like phenotype.[11]- Suppresses pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6).[1][12]- Increases anti-inflammatory cytokine production (e.g., IL-10).[12] | [1][3][10][11][12] |

| Monocytes | GPR18 | - Dampens pro-inflammatory cytokine production induced by LPS.[13]- Decreases TLR4 expression.[13]- Regulates monocyte chemotaxis.[7] | [7][13] |

| T Cells | GPR18 | - Reduces cytokine production by activated CD8+ T cells, Th1, and Th17 cells.[14]- Prevents differentiation of naïve CD4+ T cells into Th1 and Th17 cells.[14]- Promotes the generation and function of regulatory T cells (Tregs).[14] | [14] |

| Endothelial Cells | Not fully elucidated | - Decreases leukocyte-endothelial interactions via nitric oxide production.[1] | [1] |

Immune Cell Targets of Resolvin D2 n-3 DPA

The n-3 DPA analog of RvD2 exhibits a similar profile of potent anti-inflammatory and pro-resolving activities, targeting key innate immune cells.

| Immune Cell Type | Key Biological Actions of RvD2 n-3 DPA | References |

| Neutrophils | - Reduces chemotaxis and adhesion to endothelial cells.[5][6] | [5][6] |

| Macrophages | - Enhances phagocytosis of zymosan and bacteria.[5][15] | [5][15] |

Signaling Pathways

The binding of RvD2 to its receptors initiates intracellular signaling cascades that orchestrate the cellular responses leading to the resolution of inflammation.

RvD2-GPR18 Signaling Pathway

Activation of GPR18 by RvD2 on macrophages and other immune cells triggers multiple downstream signaling pathways that collectively promote a pro-resolving phenotype.

References

- 1. Resolvin D2 is a potent regulator of leukocytes and controls microbial sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Novel n-3 Immunoresolvents: Structures and Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MicroRNA-181b Regulates ALX/FPR2 Receptor Expression and Proresolution Signaling in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Roles of Resolvins in Chronic Inflammatory Response [mdpi.com]

- 12. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resolvin D2 decreases TLR4 expression to mediate resolution in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Stereoselective Synthesis, Configurational Assignment and Biological Evaluations of the Lipid Mediator RvD2n‐3 DPA - PMC [pmc.ncbi.nlm.nih.gov]

Resolvin D2 and n-3 DPA Signaling in Macrophages: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the signaling pathways of Resolvin D2 (RvD2) and n-3 docosapentaenoic acid (n-3 DPA)-derived resolvins in macrophages. It is designed to be a technical resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the signaling cascades to support research and development in the field of inflammation resolution.

Introduction: The Role of Resolvins in Orchestrating Resolution

Inflammation is a critical host defense mechanism, yet its dysregulation can lead to chronic diseases. The resolution of inflammation is an active, programmed process mediated by a superclass of lipid mediators known as specialized pro-resolving mediators (SPMs). Among these, resolvins, derived from omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), are pivotal in orchestrating the return to tissue homeostasis. This guide focuses on the D-series resolvins, particularly Resolvin D2 (RvD2) derived from DHA, and the emerging class of resolvins derived from n-3 docosapentaenoic acid (n-3 DPA), and their signaling pathways in macrophages, which are key players in the inflammatory response and its resolution.

The Resolvin D2 (RvD2) Signaling Pathway in Macrophages

Resolvin D2 is a potent SPM that exerts its pro-resolving functions through a specific G protein-coupled receptor, GPR18, also known as the RvD2 receptor (DRV2).[1][2][3][4][5][6] The engagement of RvD2 with GPR18 on macrophages triggers a cascade of intracellular events that collectively shift the macrophage phenotype from a pro-inflammatory to a pro-resolving and anti-inflammatory state.

Receptor Binding and Initial Signaling Events